What is the chemical structure of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone
What is the chemical structure of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. Synthesizing data from chemical databases and the broader scientific literature, this document details the compound's structural characteristics, physicochemical properties, synthesis, and rationale for its application in drug discovery, serving as a foundational resource for professionals in the field.
Core Chemical Identity and Structural Elucidation
1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a specialized organic molecule featuring a brominated aromatic ring linked to a reactive ethanone core, which is in turn substituted with a 1,2,4-triazole heterocycle. This unique combination of a halogenated phenyl group and a nitrogen-rich azole ring makes it a molecule of interest for exploring novel biological activities.
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IUPAC Name: 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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CAS Number: 126961-71-5[1]
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Molecular Formula: C₁₀H₈BrN₃O[1]
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Canonical SMILES: C1=CC=C(C(=C1)Br)C(=O)CN2C=NC=N2
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InChI Key: WXERDXJZOKCUPJ-UHFFFAOYSA-N
Caption: Chemical structure of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Physicochemical Profile
The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of key computed properties for this molecule.
| Property | Value | Unit | Source |
| Molecular Weight | 266.10 | g/mol | |
| XLogP3 | 0.9 | PubChem | |
| Hydrogen Bond Donor Count | 0 | PubChem | |
| Hydrogen Bond Acceptor Count | 3 | PubChem | |
| Rotatable Bond Count | 2 | PubChem | |
| Topological Polar Surface Area | 54.1 | Ų | PubChem |
| Heavy Atom Count | 15 | PubChem | |
| Complexity | 255 | PubChem |
Synthesis and Structural Verification
The synthesis of this class of compounds is well-established in organic chemistry, typically proceeding via a nucleophilic substitution reaction. This approach offers a reliable and scalable method for producing the target molecule.
Causality-Driven Synthetic Workflow
The primary synthetic route involves the reaction of an α-haloacetophenone with 1H-1,2,4-triazole. The triazole, being a moderately acidic heterocycle, can be deprotonated by a mild base. The resulting triazolide anion is an excellent nucleophile that readily attacks the electrophilic α-carbon of the acetophenone, displacing the halide and forming the desired C-N bond.
Caption: General workflow for the synthesis of the title compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating a final characterization step to confirm the identity and purity of the synthesized product.
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Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1H-1,2,4-triazole (1.1 equivalents) in a suitable polar aprotic solvent, such as acetonitrile.
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Rationale: Acetonitrile is chosen for its ability to dissolve the reactants and for its appropriate boiling point, while being relatively unreactive under these conditions.
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Base Addition: Add a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution. Stir the suspension for 15-20 minutes.
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Rationale: K₂CO₃ is a sufficient base to deprotonate the triazole, creating the nucleophilic triazolide anion required for the reaction. It is easily removed by filtration after the reaction.
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Substrate Addition: Slowly add a solution of 2-bromo-α-chloroacetophenone (1.0 equivalent) in acetonitrile to the reaction mixture.
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Rationale: The slow addition helps to control any potential exotherm and ensures a smooth reaction. 2-bromo-α-chloroacetophenone is the key electrophile.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
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Rationale: TLC provides a simple and rapid method to qualitatively assess the conversion of reactants to products.
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Work-up and Isolation: Once the reaction is complete, filter off the solid potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure. Redissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
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Structural Verification: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected profile for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[2][3]
Rationale for Drug Development Applications
The title compound integrates two structural motifs of high value in medicinal chemistry: the 1,2,4-triazole ring and a halogenated phenyl group. This combination provides a strong rationale for its investigation as a potential therapeutic agent.[4]
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The 1,2,4-Triazole Pharmacophore: The 1,2,4-triazole ring is a privileged scaffold found in numerous FDA-approved drugs.[5] It is a key component in highly successful antifungal agents like fluconazole and voriconazole, where it coordinates to the heme iron of lanosterol 14α-demethylase, inhibiting ergosterol biosynthesis.[6][7] Beyond antifungals, this ring is present in drugs with anticancer, antiviral, and anticonvulsant properties.[4]
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The Bromophenyl Group: The presence of a bromine atom on the phenyl ring significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the bromine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in enhancing drug-target binding affinity and specificity.
Caption: Logical relationship between structural features and therapeutic potential.
Conclusion
1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetically accessible molecule that stands at the intersection of proven pharmacophores. Its structural design, leveraging the biological relevance of the 1,2,4-triazole nucleus and the pharmacokinetic advantages conferred by the bromophenyl group, makes it a compelling candidate for screening and lead optimization in antifungal, anticancer, and other therapeutic areas. This guide provides the necessary foundational knowledge for researchers to pursue further investigation into its potential as a novel therapeutic agent.
References
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Huren, S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E, 78(Pt 11), 1141-1146. Available from: [Link].
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